molecular formula C17H37NO2 B1266714 N,N-bis (2-hydroxyethyl) tridecylamine CAS No. 68155-05-5

N,N-bis (2-hydroxyethyl) tridecylamine

Cat. No.: B1266714
CAS No.: 68155-05-5
M. Wt: 287.5 g/mol
InChI Key: PGNNMVAZUOZRSM-UHFFFAOYSA-N
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Description

N,N-bis (2-hydroxyethyl) tridecylamine is a chemical compound that belongs to the class of amides. It is characterized by the presence of long-chain alkyl groups (C10-C16) and two hydroxyethyl groups attached to the nitrogen atom. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis (2-hydroxyethyl) tridecylamine can be synthesized through the reaction of fatty acids (C10-C16) with diethanolamine. The reaction typically involves heating the fatty acids with diethanolamine under controlled conditions to form the desired amide. The reaction is usually carried out at elevated temperatures, often in the range of 150-200°C, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where fatty acids and diethanolamine are continuously fed into the reactor. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified. The purification process may involve distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-bis (2-hydroxyethyl) tridecylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The hydroxyethyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, typically under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted amides and related derivatives.

Scientific Research Applications

N,N-bis (2-hydroxyethyl) tridecylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological buffers and reagents.

    Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

    Industry: Commonly used in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-bis (2-hydroxyethyl) tridecylamine is primarily related to its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparison with Similar Compounds

Similar Compounds

    Amides, coco, N,N-bis(hydroxyethyl): Similar in structure but derived from coconut fatty acids.

    Amides, C10-16, N-(hydroxyethyl): Contains only one hydroxyethyl group attached to the nitrogen atom.

Uniqueness

N,N-bis (2-hydroxyethyl) tridecylamine is unique due to the presence of two hydroxyethyl groups, which enhance its surfactant properties compared to similar compounds with only one hydroxyethyl group. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.

Properties

IUPAC Name

2-[2-hydroxyethyl(tridecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNMVAZUOZRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867507
Record name 2,2'-(Tridecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68155-05-5, 18312-57-7
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(Tridecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C10-16, N,N-bis(hydroxyethyl)
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